N-(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide
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Overview
Description
N-(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide is an organic compound that features both borate and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide typically involves nucleophilic substitution and amidation reactions. One common method involves the reaction of 3-methoxy-4-bromophenylboronic acid with ethanesulfonamide in the presence of a palladium catalyst under Suzuki coupling conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The borate group can participate in Suzuki coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are common reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki coupling reactions.
Major Products Formed
Oxidation: Formation of N-(3-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide.
Reduction: Formation of N-(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine.
Substitution: Formation of various biaryl compounds depending on the coupling partner used.
Scientific Research Applications
N-(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide has several applications in scientific research:
Biology: Potential use as a probe for studying enzyme activity due to its borate group.
Medicine: Investigated for its potential as a drug candidate or as a building block in drug synthesis.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide involves its functional groups:
Borate Group: Acts as a Lewis acid, facilitating various organic transformations.
Sulfonamide Group: Can interact with biological targets, potentially inhibiting enzymes or modulating protein function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
N-(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide is unique due to the combination of its borate and sulfonamide groups, which confer distinct reactivity and potential biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C15H24BNO5S |
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Molecular Weight |
341.2 g/mol |
IUPAC Name |
N-[3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C15H24BNO5S/c1-7-23(18,19)17-11-8-9-12(13(10-11)20-6)16-21-14(2,3)15(4,5)22-16/h8-10,17H,7H2,1-6H3 |
InChI Key |
JOPLLOOIWDZKMJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NS(=O)(=O)CC)OC |
Origin of Product |
United States |
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